2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
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Overview
Description
2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of iodine, trifluoromethyl, and sulfonyl chloride functional groups attached to a pyridine ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 6-(trifluoromethyl)pyridine, followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine and sulfonyl chloride groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine or sulfur atoms changes.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfonyl chloride group can react with nucleophiles in proteins or nucleic acids, leading to covalent modifications. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
2-Iodo-6-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares the iodine and trifluoromethyl groups.
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the sulfonyl chloride group.
2-Iodo-4-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness: 2-Iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (iodine, trifluoromethyl, and sulfonyl chloride) on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H2ClF3INO2S |
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Molecular Weight |
371.50 g/mol |
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3INO2S/c7-15(13,14)3-1-4(6(8,9)10)12-5(11)2-3/h1-2H |
InChI Key |
YIUGMGWGCKNCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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